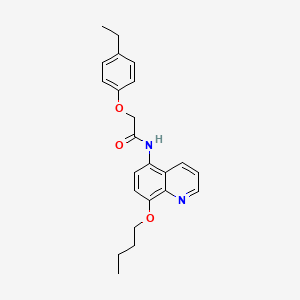
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a cyano group, a methoxyphenyl group, and a dihydronaphthalenyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Naphthalenyl Intermediate: The starting material, 2-cyano-3,3-dimethyl-3,4-dihydronaphthalene, is prepared through a series of reactions including Friedel-Crafts alkylation and subsequent nitrile formation.
Urea Formation: The intermediate is then reacted with 4-methoxyphenyl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which 1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-phenylurea: Lacks the methoxy group, leading to different chemical properties.
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-hydroxyphenyl)urea: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity.
Uniqueness
1-(2-Cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the cyano and methoxy groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H21N3O2 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-(2-cyano-3,3-dimethyl-4H-naphthalen-1-yl)-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C21H21N3O2/c1-21(2)12-14-6-4-5-7-17(14)19(18(21)13-22)24-20(25)23-15-8-10-16(26-3)11-9-15/h4-11H,12H2,1-3H3,(H2,23,24,25) |
Clave InChI |
MXHSHMFTFKWVEO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C(=C1C#N)NC(=O)NC3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8-ethoxyquinolin-5-yl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11316653.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316662.png)
![N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B11316663.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-4-methylbenzamide](/img/structure/B11316671.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11316678.png)
![3,5,6-trimethyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11316686.png)
![4-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11316693.png)
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316706.png)
![5-(4-chlorophenyl)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316709.png)
![4-[4-(2,5-dimethylbenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11316726.png)
![2-(2-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316734.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11316737.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B11316739.png)

